molecular formula C13H6F6O2 B1299957 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 256658-04-5

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No. B1299957
M. Wt: 308.17 g/mol
InChI Key: LVHIVPKNRURKIV-UHFFFAOYSA-N
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Description

The compound of interest, 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde, is a furan derivative with a specific substitution pattern that includes trifluoromethyl groups on the phenyl ring. Furan derivatives are known for their utility in organic synthesis and material science due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the Vilsmeier formylation of mono- and di-substituted furans and thiophens has been used to prepare a series of heterocyclic 2-carbaldehydes . Additionally, the addition reaction of propionaldehyde to hexafluoro-2-butyne under gamma-ray irradiation followed by treatment with sulfuric acid has been reported to yield bis(trifluoromethyl)furan derivatives . Although these methods do not directly describe the synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as Infrared and FT-Raman spectra, have been conducted on similar furan compounds to determine their molecular structure and stability of rotational isomers . These techniques could be applied to 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde to gain a deeper understanding of its molecular conformation and electronic structure.

Chemical Reactions Analysis

Furan-2-carbaldehydes have been utilized in various chemical reactions. For example, they have been used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage . The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been studied, demonstrating its reactivity in forming carbon-carbon double bonds . Moreover, the compound has been involved in reactions leading to the formation of furo[3,2-b]pyrrole and furo[3,2-c]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing trifluoromethyl groups can affect the electron density and reactivity of the furan ring. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been used to synthesize biobased furan polyesters, indicating the potential of furan derivatives in material applications . The physical properties of these polymers, such as molecular weight and thermal stability, are characterized to evaluate their suitability for practical use .

Scientific Research Applications

Chemical Reactions and Synthesis Pathways

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde has been involved in various chemical reactions, showcasing its versatility in organic synthesis. Gajdoš et al. (2006) explored its Knoevenagel condensations with compounds containing active methyl or methylene groups, leading to various derivatives. Notably, the study emphasized the effects of microwave irradiation on these condensation reactions, indicating its potential in improving reaction efficiency (Gajdoš, Miklovič, & Krutošíková, 2006). Similarly, Bradiaková et al. (2008) demonstrated the transformation of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde into various heterocyclic compounds, highlighting its role as a key precursor in the synthesis of complex molecules (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Thermodynamic Properties

The study of thermodynamic properties like vapor pressure and standard enthalpies of related furan-carbaldehyde compounds by Dibrivnyi et al. (2015) provides a foundation for understanding the physical and chemical behavior of similar compounds under various conditions. These insights are crucial for optimizing synthesis and application processes (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).

Vibrational Spectroscopy

Investigations into the vibrational spectroscopy of related furan-carbaldehyde compounds offer valuable data regarding molecular structure and dynamics. For instance, the study by Iliescu et al. (2002) on 5-(4-fluor-phenyl)-furan-2 carbaldehyde using infrared and FT-Raman spectroscopy, complemented with Density Functional Theory (DFT) calculations, provides insights into the stability and behavior of these compounds at a molecular level (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Surface Enhanced Raman Spectroscopy (SERS)

The application of SERS in analyzing the behavior of similar compounds, as demonstrated by Iliescu et al. (2002), can be a powerful tool in understanding the surface interactions and chemical properties of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde. The study highlights the potential of SERS in unveiling detailed molecular interactions (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHIVPKNRURKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353202
Record name 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

CAS RN

256658-04-5
Record name 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromofuran-2-carbaldehyde (2.54 g, 14.5 mmol), [3,5-bis(trifluoromethyl)phenyl]boronic acid (3.93 g, 15.2 mmol), tetrakis(triphenylphosphine)palladium (0.59 g, 0.51 mmol) and 2M sodium carbonate solution (36 mL, 72 mmol) in THF (150 ml) was stirred under an argon atmosphere for 16 hr. The reaction solution was allowed to cool to room temperature and concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate filtration, and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate), and the obtained solid was disrupted in hexane to give the title compound (4.46 g, yield>99%) as a pale-yellow solid. LC/MS (ESI+) m/z: 309 (M+H)+.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One
Yield
99%

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